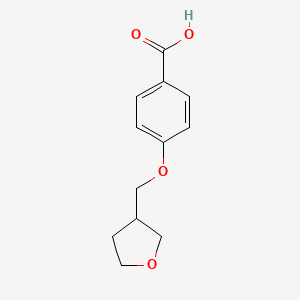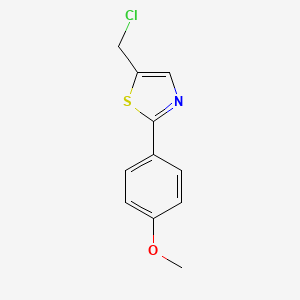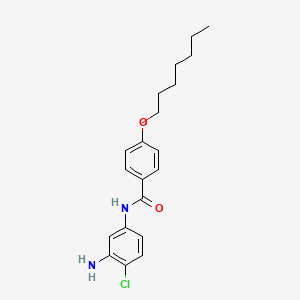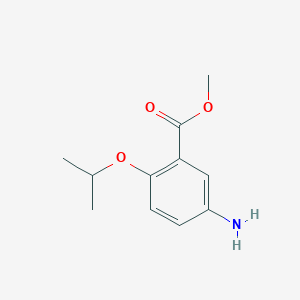
Ácido 4-(Tetrahidrofuran-3-ilmetoxibenzoico)
Descripción general
Descripción
4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is a derivative of benzoic acid and features a tetrahydrofuran ring in its structure.
Aplicaciones Científicas De Investigación
4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
Target of action
Without specific studies, it’s hard to identify the exact targets of this compound. Benzoic acid derivatives are known to have various biological activities, including antimicrobial properties .
Mode of action
The mode of action would depend on the specific target. For instance, benzoic acid is known to interfere with the growth of microorganisms by disrupting their internal pH balance .
Biochemical pathways
Benzoic acid is metabolized in the liver, where it is conjugated to glycine and excreted as hippuric acid .
Pharmacokinetics
Benzoic acid is known to be rapidly absorbed and metabolized by the liver .
Result of action
Benzoic acid and its derivatives can have various effects depending on their specific chemical structure and the organism they interact with .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The general synthetic route involves the coupling of a boronic acid derivative with a halogenated benzoic acid under the influence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process involves the use of environmentally benign organoboron reagents and palladium catalysts, which are known for their stability and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents like sodium methoxide or electrophilic reagents like bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Comparación Con Compuestos Similares
4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid can be compared with other similar compounds, such as:
Benzofuran derivatives: These compounds also contain a furan ring and exhibit a wide range of biological activities, including anti-tumor and anti-viral properties.
Benzoic acid derivatives: These compounds share the benzoic acid core structure and are known for their antimicrobial and preservative properties.
The uniqueness of 4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid lies in its specific structural features, such as the presence of the tetrahydrofuran ring, which may confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-(oxolan-3-ylmethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-12(14)10-1-3-11(4-2-10)16-8-9-5-6-15-7-9/h1-4,9H,5-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKWRINTGMPSCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453490.png)





![(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine](/img/structure/B1453499.png)

![{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid](/img/structure/B1453502.png)





